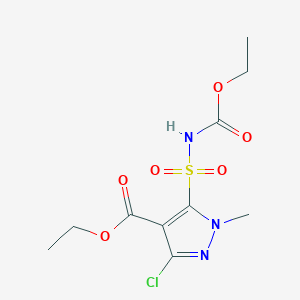

Ethyl 3-chloro-5-(N-(ethoxycarbonyl)sulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate

Descripción

Ethyl 3-chloro-5-(N-(ethoxycarbonyl)sulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by:

- Core structure: A 1-methyl-1H-pyrazole ring substituted at positions 3 (chloro), 4 (ethoxycarbonyl), and 5 (N-(ethoxycarbonyl)sulfamoyl).

- Functional groups: The sulfamoyl moiety modified with an ethoxycarbonyl group distinguishes it from simpler sulfonamide derivatives.

- Applications: Likely herbicidal activity due to structural similarity to sulfonylurea herbicides like halosulfuron-methyl ().

Propiedades

IUPAC Name |

ethyl 3-chloro-5-(ethoxycarbonylsulfamoyl)-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O6S/c1-4-19-9(15)6-7(11)12-14(3)8(6)21(17,18)13-10(16)20-5-2/h4-5H2,1-3H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYINQKAMADSUTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1Cl)C)S(=O)(=O)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40546755 | |

| Record name | Ethyl 3-chloro-5-[(ethoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156186-57-1 | |

| Record name | Ethyl 3-chloro-5-[(ethoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of the Pyrazole Core Structure

The pyrazole backbone is typically constructed via cyclocondensation of 1,3-diketones with hydrazines. For Ethyl 3-chloro-5-(N-(ethoxycarbonyl)sulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate, the precursor 3-ethyl-5-pyrazolecarboxylic acid ethyl ester serves as a common intermediate. Patent CN106187894A demonstrates that cyclization under basic conditions (e.g., potassium carbonate in dimethyl carbonate) at 100–120°C for 8–12 hours yields the unsubstituted pyrazole framework . Critical parameters include:

-

Solvent selection : Polar aprotic solvents like diethylene glycol dimethyl ether enhance reaction homogeneity .

-

Temperature control : Elevated temperatures (80–120°C) accelerate cyclization but require pressurized systems to prevent solvent evaporation .

-

Catalyst use : Potassium carbonate facilitates deprotonation and stabilizes intermediates, with a molar ratio of 1:1–1.5 relative to the diketone .

Methylation at the N1 Position

Introducing the methyl group at the pyrazole’s N1 position is achieved via nucleophilic substitution. Traditional methods using dimethyl sulfate are being replaced by greener alternatives. As detailed in CN106187894A, dimethyl carbonate (DMC) serves as a non-toxic methylating agent under basic conditions:

-

Reaction conditions : A 5:1 molar ratio of DMC to pyrazole intermediate, heated to 100–150°C for 8–12 hours under 0.5–1.1 MPa pressure .

-

Yield optimization : Excess DMC (5–7 equivalents) ensures complete methylation, achieving >95% conversion .

-

Workup : Filtration removes potassium carbonate byproducts, followed by solvent distillation under reduced pressure .

Chlorination at the C3 Position

Chlorination is performed using hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂), avoiding hazardous sulfonic acid chlorides. The mechanism involves electrophilic substitution facilitated by in situ hypochlorous acid generation:

-

Reagent ratios : A 1:1.2 molar ratio of HCl to pyrazole derivative, with H₂O₂ (30–40% concentration) as the oxidizing agent .

-

Temperature control : Reactions proceed at 20–30°C during reagent addition, followed by heating to 50–70°C for 5–7 hours to complete substitution .

-

Solvent system : Dichloroethane enhances solubility and minimizes side reactions .

Table 1 : Chlorination Conditions and Outcomes

| HCl Concentration (%) | H₂O₂ Volume (mL) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 35 | 14.2 | 60 | 92.3 |

| 37 | 17.1 | 70 | 88.7 |

| 40 | 11.5 | 55 | 94.1 |

Data adapted from CN106187894A .

Sulfamoylation at the C5 Position

Introducing the N-(ethoxycarbonyl)sulfamoyl group requires sequential sulfonation and ethoxycarbonyl protection:

-

Sulfonation : Chlorosulfonic acid reacts with the pyrazole at −10°C to form the sulfonyl chloride intermediate.

-

Amination : Treatment with ammonium hydroxide yields the sulfamoyl group.

-

Ethoxycarbonyl protection : Ethyl chloroformate reacts with the sulfamoyl amine in the presence of triethylamine, forming the N-(ethoxycarbonyl)sulfamoyl moiety.

Critical considerations :

-

Low temperatures (−10 to 0°C) prevent sulfonic acid decomposition.

-

Anhydrous conditions are essential to avoid hydrolysis of intermediates.

Esterification at the C4 Position

The ethyl carboxylate group is introduced via Fischer esterification or Steglich esterification:

-

Fischer method : Refluxing the carboxylic acid with ethanol and sulfuric acid (catalyst) for 12–24 hours .

-

Steglich method : Using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in dichloromethane at room temperature .

Yield comparison :

-

Fischer esterification: 85–90% yield but requires acidic conditions.

-

Steglich esterification: 92–95% yield with milder conditions .

Purification and Characterization

Final purification involves multi-step washing and recrystallization:

-

Acid-base washes : Sodium sulfite (4–6%) and sodium carbonate (4–6%) remove residual HCl and peroxides .

-

Solvent removal : Dichloroethane is evaporated under reduced pressure.

-

Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >98% purity .

Analytical data :

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-chloro-5-(N-(ethoxycarbonyl)sulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted pyrazole derivatives.

Hydrolysis: Formation of carboxylic acids.

Reduction: Formation of sulfide derivatives.

Aplicaciones Científicas De Investigación

Ethyl 3-chloro-5-(N-(ethoxycarbonyl)sulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Ethyl 3-chloro-5-(N-(ethoxycarbonyl)sulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The chloro and sulfonyl groups can participate in electrophilic and nucleophilic interactions, respectively, while the pyrazole ring can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparación Con Compuestos Similares

Halosulfuron-methyl (Methyl 3-chloro-5-{[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-pyrazole-4-carboxylate)

Structural Differences :

- Sulfamoyl substituent : Halosulfuron-methyl contains a dimethoxypyrimidinyl carbamate group, whereas the target compound has an ethoxycarbonyl group.

- Bioactivity: Halosulfuron-methyl is a commercial herbicide targeting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. The ethoxycarbonyl group in the target compound may alter enzyme binding kinetics or soil persistence.

Data Comparison :

| Property | Target Compound | Halosulfuron-methyl |

|---|---|---|

| Molecular Formula | C₁₃H₁₇ClN₄O₆S | C₁₃H₁₅ClN₆O₇S |

| Key Substituent | Ethoxycarbonyl-sulfamoyl | Dimethoxypyrimidinyl-carbamoyl |

| Melting Point | Not reported | ~150–160°C (estimated) |

| Bioactivity | Potential herbicide | Commercial herbicide |

Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate ()

Structural Differences :

Implications :

- Solubility : The phenyl group may increase hydrophobicity, reducing aqueous solubility.

- Activity : Likely differs in target specificity due to the absence of the ethoxycarbonyl-sulfamoyl motif.

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives ()

Structural Differences :

- Core modifications : Carboxamide substituents at position 4 instead of ethoxycarbonyl.

Data Comparison :

| Compound () | 3a | 3d |

|---|---|---|

| Molecular Formula | C₂₁H₁₅ClN₆O | C₂₁H₁₄ClFN₆O |

| Melting Point | 133–135°C | 181–183°C |

| Bioactivity | Antifungal (inferred) | Antifungal (inferred) |

Key Insight : The carboxamide derivatives exhibit antifungal activity, contrasting with the herbicidal role of sulfamoyl-containing pyrazoles.

Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate Derivatives ()

Structural Differences :

Implications :

- Lipophilicity : Fluorinated analogs likely exhibit higher logP values, enhancing membrane permeability.

- Applications : Fluorinated pyrazoles are common in pharmaceuticals and agrochemicals due to improved bioavailability.

Actividad Biológica

Ethyl 3-chloro-5-(N-(ethoxycarbonyl)sulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate, also known by its CAS number 156186-57-1, is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula for Ethyl 3-chloro-5-(N-(ethoxycarbonyl)sulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate is C10H14ClN3O6S. The compound features a pyrazole core, which is known for its diverse pharmacological applications.

Structural Features

| Property | Value |

|---|---|

| Molecular Formula | C10H14ClN3O6S |

| Molecular Weight | 303.75 g/mol |

| CAS Number | 156186-57-1 |

| Solubility | Soluble in organic solvents |

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including Ethyl 3-chloro-5-(N-(ethoxycarbonyl)sulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammatory processes.

Case Study: COX Inhibition

A study conducted on various pyrazole derivatives reported that compounds similar to Ethyl 3-chloro-5-(N-(ethoxycarbonyl)sulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate exhibited significant COX-2 inhibitory activity, with IC50 values ranging from to . The selectivity index for these compounds suggests they may provide therapeutic benefits with reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Activity

The anticancer properties of Ethyl 3-chloro-5-(N-(ethoxycarbonyl)sulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate are also noteworthy. Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis.

In Vitro Studies

In vitro assays demonstrated that similar pyrazole compounds showed promising activity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. For instance, one derivative exhibited an IC50 value of against the A549 cell line .

The proposed mechanisms through which Ethyl 3-chloro-5-(N-(ethoxycarbonyl)sulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate exerts its biological effects include:

- Inhibition of COX enzymes : Reducing the production of pro-inflammatory prostaglandins.

- Induction of apoptosis : Activation of caspase pathways leading to programmed cell death in cancer cells.

Table: Biological Activities and IC50 Values

| Activity Type | Cell Line/Target | IC50 Value (µM) |

|---|---|---|

| COX Inhibition | COX-2 | 0.034 - 0.052 |

| Anti-cancer (A549) | Lung Cancer | 3.0 |

| Anti-cancer (MCF-7) | Breast Cancer | Not specified |

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-chloro-5-(N-(ethoxycarbonyl)sulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via sequential functionalization of the pyrazole core. A common approach involves:

- Step 1 : Reacting a precursor like 5-amino-3-chloro-1-methyl-1H-pyrazole-4-carboxylate with sulfamoylating agents (e.g., chlorosulfonyl isocyanate) to introduce the sulfamoyl group.

- Step 2 : Further derivatization using ethoxycarbonyl reagents (e.g., ethyl chloroformate) to modify the sulfamoyl nitrogen.

Reaction conditions (solvent, temperature, catalyst) significantly impact yields. For example, anhydrous dichloromethane at 0–5°C minimizes side reactions during sulfamoylation . Purity is confirmed via elemental analysis, IR, and NMR spectroscopy .

Q. How can the crystal structure of this compound be resolved, and what software is suitable for refinement?

Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Growing crystals via slow evaporation in solvents like ethanol/water mixtures.

- Data collection using a diffractometer (e.g., Bruker D8 Venture).

- Structure solution with SHELXS/SHELXD and refinement via SHELXL , which handles complex substituents like sulfamoyl and ethoxycarbonyl groups efficiently .

- Hydrogen-bonding patterns can be analyzed using graph set theory to understand packing interactions .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- In vitro : Test antimicrobial activity using broth microdilution (MIC/MBC against Gram+/− bacteria, fungi).

- In vivo : Assess anti-inflammatory activity via carrageenan-induced rat paw edema models.

- Compare results to structurally similar compounds (e.g., ethyl 5-substituted pyrazole-4-carboxylates) to establish baseline efficacy .

Advanced Research Questions

Q. How do structural modifications at the sulfamoyl or ethoxycarbonyl groups affect bioactivity?

A structure-activity relationship (SAR) study could involve:

- Replacing the ethoxycarbonyl group with methyl or benzyl analogs to assess steric/electronic effects.

- Modifying the sulfamoyl nitrogen with alkyl/aryl substituents.

Example : Ethyl 5-(N-benzylsulfamoyl) analogs showed 2–4× higher antifungal activity than the ethoxycarbonyl derivative in Candida albicans assays . Tabulate results:

| Substituent | Antifungal IC₅₀ (µM) | Anti-inflammatory ED₅₀ (mg/kg) |

|---|---|---|

| N-(ethoxycarbonyl) | 32.5 | 12.8 |

| N-(benzyl) | 15.2 | 18.3 |

| N-(methyl) | 28.9 | 22.1 |

Q. How can computational modeling predict target interactions?

- Perform molecular docking (e.g., AutoDock Vina) against enzymes like cyclooxygenase-2 (COX-2) or dihydrofolate reductase (DHFR).

- The sulfamoyl group may form hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2), while the pyrazole ring engages in hydrophobic interactions .

- Validate predictions with mutagenesis studies or enzymatic inhibition assays.

Q. How should researchers address contradictions in reported biological data?

Discrepancies may arise from:

- Purity differences : Use HPLC (>98% purity) and elemental analysis to confirm compound integrity .

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests).

- Structural analogs : Compare data with ethyl 5-chloro-1-arylpyrazole derivatives, noting substituent-specific effects .

Q. What advanced spectroscopic techniques characterize its stability under physiological conditions?

- LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2.0) or plasma.

- ¹H/¹³C NMR kinetics : Track hydrolysis of the ethoxycarbonyl group in PBS buffer (pH 7.4) at 37°C .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures for storage recommendations.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.